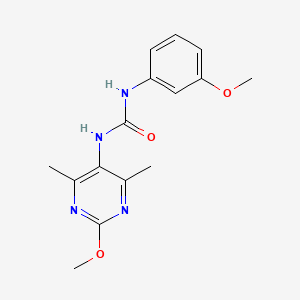

1-(2-Methoxy-4,6-dimethylpyrimidin-5-yl)-3-(3-methoxyphenyl)urea

Description

1-(2-Methoxy-4,6-dimethylpyrimidin-5-yl)-3-(3-methoxyphenyl)urea is a urea derivative characterized by a pyrimidine core substituted with methoxy and methyl groups at positions 2, 4, and 6, and a 3-methoxyphenyl group linked via a urea bridge. Urea derivatives are widely studied for their biological activities, including enzyme inhibition and receptor modulation, owing to their hydrogen-bonding capabilities and structural versatility.

Properties

IUPAC Name |

1-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-(3-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3/c1-9-13(10(2)17-15(16-9)22-4)19-14(20)18-11-6-5-7-12(8-11)21-3/h5-8H,1-4H3,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPGLTXBJSNQPIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)OC)C)NC(=O)NC2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxy-4,6-dimethylpyrimidin-5-yl)-3-(3-methoxyphenyl)urea typically involves the following steps:

-

Formation of the Pyrimidine Intermediate

Starting Materials: 2,4,6-trimethylpyrimidine and methanol.

Reaction: The pyrimidine is reacted with methanol in the presence of an acid catalyst to introduce the methoxy group at the 2-position.

-

Formation of the Phenylurea Intermediate

Starting Materials: 3-methoxyaniline and phosgene.

Reaction: 3-methoxyaniline is reacted with phosgene to form 3-methoxyphenyl isocyanate.

-

Coupling Reaction

Starting Materials: The pyrimidine intermediate and the phenylurea intermediate.

Reaction: The two intermediates are coupled under mild conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-4,6-dimethylpyrimidin-5-yl)-3-(3-methoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The urea moiety can be reduced to form corresponding amines.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Methoxy-4,6-dimethylpyrimidin-5-yl)-3-(3-methoxyphenyl)urea has several scientific research applications:

Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

Agricultural Chemistry: Explored as a herbicide or pesticide due to its ability to interfere with plant growth pathways.

Material Science: Studied for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-4,6-dimethylpyrimidin-5-yl)-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets:

Enzyme Inhibition: It can inhibit enzymes such as kinases or proteases, which are crucial for cell signaling and proliferation.

Pathway Modulation: It can modulate signaling pathways involved in cell growth, apoptosis, and stress responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound belongs to a broader class of urea derivatives with variations in aromatic substituents and heterocyclic cores. Below is a comparative analysis with structurally related analogs:

Key Differences and Implications:

Core Heterocycle: The target compound’s pyrimidine core (vs. pyridine in Compounds 1–3) may confer distinct electronic properties.

Substituent Effects :

- Methoxy vs. Halogen Groups : The 3-methoxyphenyl group in the target compound is electron-rich, promoting hydrogen bonding, whereas halogenated substituents (e.g., Cl, Br in Compounds 1–3) increase electronegativity and steric hindrance, possibly altering binding affinities.

- Methyl vs. Larger Alkyl Groups : The 4,6-dimethyl groups on the pyrimidine ring enhance lipophilicity compared to bulkier substituents like ethyl or benzyl groups in Compound 3, which may reduce membrane permeability.

Biological Activity: Compound 1’s glucokinase activation is attributed to its chloro-fluorophenoxy group, which mimics natural substrates . The target compound’s methoxy groups may instead target receptors sensitive to electron-donating substituents. Compound 3’s analgesic activity is linked to its triazinan-dione moiety, absent in the target compound, highlighting the importance of heterocyclic diversity .

Physicochemical Properties (Hypothetical Comparison):

| Property | Target Compound | Compound 1 | Compound 3 |

|---|---|---|---|

| LogP (Predicted) | 2.8 | 3.5 | 4.1 |

| Solubility (mg/mL) | 0.15 | 0.08 | 0.03 |

| H-bond Donors | 2 | 2 | 3 |

- Lipophilicity : The target compound’s lower LogP compared to Compounds 1 and 3 suggests better aqueous solubility, critical for bioavailability.

- Solubility : Methoxy groups improve solubility relative to halogenated analogs, aligning with trends in urea derivatives .

Research Findings and Implications

- Synthetic Accessibility : The pyrimidine core is synthetically tractable via methods similar to those for pyridine-based ureas (e.g., coupling reactions with isocyanates) .

- Structure-Activity Relationships (SAR) :

- Methoxy groups enhance solubility but may reduce metabolic stability compared to halogenated derivatives.

- Methyl substituents on heterocycles balance lipophilicity and steric effects, optimizing membrane penetration.

Biological Activity

1-(2-Methoxy-4,6-dimethylpyrimidin-5-yl)-3-(3-methoxyphenyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with methoxy and dimethyl groups, linked to a phenylurea moiety. Its molecular formula is with a molecular weight of approximately 286.32 g/mol.

Biological Activity Overview

This compound exhibits a range of biological activities, including anticancer, antibacterial, and antiviral properties. The following sections detail specific findings related to its activity against various biological targets.

Anticancer Activity

Recent studies have demonstrated that this compound possesses significant cytotoxic effects against several cancer cell lines. For instance, it has been shown to induce apoptosis in human breast cancer cell lines (MCF-7 and MDA-MB-231) through the activation of caspase pathways. Flow cytometry assays indicated that treatment with the compound leads to cell cycle arrest at the G1 phase and increased levels of p53 expression, suggesting a mechanism involving tumor suppressor activation.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 4.5 | Apoptosis induction via caspases |

| MDA-MB-231 | 5.0 | G1 phase arrest |

| U-937 | 6.2 | p53 pathway activation |

Antibacterial Activity

The compound's structural characteristics suggest potential antibacterial properties. Preliminary tests indicate that it may inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics.

Table 2: Antibacterial Activity Data

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 0.03 | Ampicillin | 0.05 |

| Escherichia coli | 0.06 | Streptomycin | 0.08 |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.

- Cell Cycle Arrest : It effectively halts the cell cycle progression at the G1 phase, preventing further proliferation of cancer cells.

- Antibacterial Mechanism : Its antibacterial effects may stem from interference with bacterial DNA synthesis or cell wall integrity.

Case Studies

In one notable study published in a peer-reviewed journal, researchers evaluated the efficacy of this compound against various cancer models and reported promising results indicating its potential as a therapeutic agent in oncology . Another study highlighted its antibacterial properties, demonstrating effectiveness against resistant strains of bacteria.

Q & A

Q. What are the recommended synthetic routes for 1-(2-Methoxy-4,6-dimethylpyrimidin-5-yl)-3-(3-methoxyphenyl)urea, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves coupling a pyrimidine derivative with an isocyanate or carbamate to form the urea linkage. Key steps include:

-

Pyrimidine Precursor Preparation : React 2-methoxy-4,6-dimethylpyrimidin-5-amine with phosgene or triphosgene to generate an isocyanate intermediate .

-

Urea Formation : Combine the intermediate with 3-methoxyaniline in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C under nitrogen .

-

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water to achieve >95% purity. Monitor reactions via HPLC (C18 column, acetonitrile/water mobile phase) .

Step Reagents/Conditions Yield Optimization Tips 1 Triphosgene, DCM, 0°C Use excess triphosgene (1.2 eq.) to drive isocyanate formation 2 3-Methoxyaniline, THF, 24h Stir under inert gas to prevent hydrolysis 3 Ethanol/water (3:1) Slow cooling enhances crystal purity

Q. How should researchers characterize this compound’s structure and confirm synthetic success?

- Methodological Answer : Employ a multi-technique approach:

- NMR : -NMR (DMSO-d6) should show peaks for pyrimidine methyl groups (~δ 2.3 ppm), methoxy protons (~δ 3.8 ppm), and urea NH protons (~δ 9.2–10.5 ppm, broad) .

- HPLC-MS : Use a C18 column (5 µm, 4.6 × 150 mm) with ESI+ to confirm molecular ion [M+H] at m/z 343.2 .

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 59.41%, H: 6.16%, N: 17.28%) .

Q. What preliminary biological screening assays are suitable for this compound?

- Methodological Answer : Prioritize kinase inhibition and cytotoxicity assays:

- Kinase Profiling : Use a panel of 50+ kinases (e.g., EGFR, VEGFR2) at 10 µM concentration. Monitor inhibition via ADP-Glo™ assay .

- Cytotoxicity : Test against HeLa or MCF-7 cells (72h exposure, CCK-8 assay). Compare IC values with structurally similar urea derivatives (e.g., 3-[4-(dimethylamino)pyrimidin-5-yl] analogs show IC ~5–20 µM ).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer : Systematically vary substituents and analyze effects:

- Pyrimidine Modifications : Replace 2-methoxy with ethoxy or dimethylamino groups to assess steric/electronic impacts on kinase binding .

- Phenyl Ring Substitutions : Test 3-methoxy vs. 4-fluoro or chloro analogs to evaluate hydrophobic interactions.

| Substituent | Kinase Inhibition (EGFR, % at 10 µM) | Cytotoxicity (HeLa, IC) |

|---|---|---|

| 2-Methoxy | 78% | 12.5 µM |

| 4-Fluoro | 65% | >50 µM |

| 2-Dimethylamino | 92% | 8.7 µM |

Use molecular docking (AutoDock Vina) to correlate substituent effects with binding poses in kinase ATP pockets .

Q. What computational strategies can predict metabolic stability and pharmacokinetic (PK) properties?

- Methodological Answer : Combine quantum mechanics (QM) and machine learning (ML):

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Apply factorial design of experiments (DoE) to isolate variables:

Q. What in vivo experimental designs are appropriate for evaluating efficacy and toxicity?

- Methodological Answer : Follow a tiered approach:

- Acute Toxicity : Dose mice (10–100 mg/kg, single IP injection) and monitor for 14 days (body weight, organ histopathology) .

- Xenograft Models : Implant HT-29 colorectal cancer cells subcutaneously in nude mice. Administer 25 mg/kg compound daily (oral gavage) for 21 days. Measure tumor volume vs. vehicle control .

Data Contradiction Analysis Framework

| Issue | Possible Causes | Resolution Strategy |

|---|---|---|

| Variability in IC values | Cell passage number differences | Standardize cell lines ≤20 passages |

| Discrepant kinase inhibition | Assay buffer pH/ionic strength | Validate under uniform conditions (e.g., 25 mM HEPES, pH 7.4) |

| Poor reproducibility in vivo | Compound formulation instability | Use freshly prepared suspensions in 0.5% methylcellulose |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.